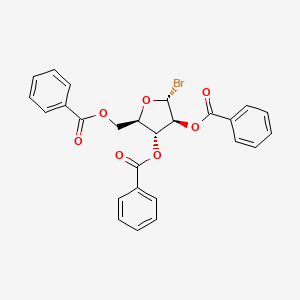

2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4S,5R)-3,4-dibenzoyloxy-5-bromooxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21BrO7/c27-23-22(34-26(30)19-14-8-3-9-15-19)21(33-25(29)18-12-6-2-7-13-18)20(32-23)16-31-24(28)17-10-4-1-5-11-17/h1-15,20-23H,16H2/t20-,21-,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRCGOOKGUSEFK-LUKWVAJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21BrO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451975 | |

| Record name | 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4348-68-9 | |

| Record name | 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Characterization and Application of 2,3,5-Tri-O-benzoyl-α-D-arabinofuranosyl Bromide

[2]

Executive Summary

2,3,5-Tri-O-benzoyl-α-D-arabinofuranosyl bromide (CAS: 4348-68-9) is a highly reactive glycosyl halide intermediate used primarily in the synthesis of arabinonucleosides.[2] Distinguished by the presence of participating benzoyl protecting groups at the C2, C3, and C5 positions, this compound is a "privileged donor" in carbohydrate chemistry.[2] Its C2-benzoate ester exerts a powerful neighboring group participation (NGP) effect, directing glycosylation almost exclusively toward the 1,2-trans configuration (the α-anomer in the D-arabinofuranose series).[2] This guide outlines its structural properties, synthesis protocols, and mechanistic behavior in the context of nucleoside drug development.[2]

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | (2R,3R,4S,5R)-2-((benzoyloxy)methyl)-5-bromotetrahydrofuran-3,4-diyl dibenzoate |

| Common Name | 2,3,5-Tri-O-benzoyl-α-D-arabinofuranosyl bromide |

| CAS Number | 4348-68-9 |

| Molecular Formula | C₂₆H₂₁BrO₇ |

| Molecular Weight | 525.35 g/mol |

| SMILES | O=C(OC[C@@H]1O1)c4ccccc4 |

Stereochemical Configuration

The "alpha" designation in D-arabinofuranose refers to the configuration where the anomeric substituent (Br) is trans to the C5-hydroxymethyl group (relative to the ring plane).[2]

-

Anomeric Center (C1): The bromide is in the α-orientation (down/axial-like in standard Haworth projections of D-arabinose).[2]

-

C2-Substituent: The C2-benzoate is in the "up" orientation.[2]

-

Relationship: The C1-Br and C2-OBz groups are trans to each other.[2] This 1,2-trans relationship is thermodynamically favored for glycosyl halides due to the anomeric effect, which stabilizes the axial-like halide.[2]

Spectroscopic Signatures (NMR)

The stereochemistry is confirmed via Proton NMR (

Part 2: Physical Properties

Unlike its stable acetate precursor, the bromide is a reactive intermediate.[2] It is hydrolytically unstable and is often generated in situ or used immediately after isolation.[2]

| Property | Value / Description | Condition |

| Physical State | Viscous syrup or low-melting semi-solid | Ambient Temp |

| Color | Pale yellow to orange | Depends on purity/bromine trace |

| Melting Point | Not distinct; decomposes/hydrolyzes | Precursor Acetate MP: 128–132°C |

| Solubility | Soluble in DCM, CHCl₃, Toluene, EtOAc | Hydrolyzes in water/methanol |

| Stability | High Sensitivity: Moisture sensitive.[2] | Store under N₂/Ar at -20°C |

| Reactivity | Strong Electrophile (Glycosyl Donor) | Reacts rapidly with nucleophiles |

Part 3: Synthesis & Preparation Protocol

The synthesis typically proceeds from D-arabinose via the 1-O-acetyl derivative.[2] The following protocol ensures high stereochemical integrity.

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the conversion from D-arabinose to the reactive bromide.

Figure 1: Synthetic pathway for generating the glycosyl donor.[2]

Detailed Methodology

Step 1: Preparation of the Precursor (Methyl Glycoside)

-

Suspend D-arabinose (10 g) in MeOH (100 mL) containing 1% HCl.

-

Reflux for 2 hours to form methyl D-arabinofuranoside. Neutralize and concentrate.

Step 2: Benzoylation

-

Dissolve the crude methyl glycoside in Pyridine (50 mL).

-

Add Benzoyl Chloride (3.5 eq) dropwise at 0°C.

-

Stir at room temperature for 12 hours.

-

Pour into ice water, extract with DCM, wash with 1M HCl and NaHCO₃.

-

Crystallize from EtOH to obtain Methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside (MP: 144-146°C).[2]

Step 3: Bromination (Generation of Title Compound) [2]

-

Dissolve the protected glycoside (5 g) in minimal dry DCM (10 mL).

-

Add 33% HBr in Acetic Acid (10 mL) at 0°C under Argon.

-

Stir for 1-2 hours at 0°C. Monitor by TLC (conversion of polar SM to less polar bromide).

-

Workup (Critical for Stability): Dilute with cold DCM. Wash rapidly with ice-cold water and cold saturated NaHCO₃.[2]

-

Dry over MgSO₄ and concentrate in vacuo at <30°C.

-

Result: The bromide is obtained as a thick syrup.[2] Use immediately for glycosylation.[2]

Part 4: Reactivity & Applications in Nucleoside Synthesis

Mechanism of Glycosylation (Neighboring Group Participation)

The utility of this bromide lies in the C2-benzoyl group.[2] Upon ionization of the bromide (using promoters like AgOTf or Hg(CN)₂), the carbonyl oxygen of the C2-benzoate attacks the oxocarbenium ion from the top face ("Up"), forming a five-membered acyloxonium ion intermediate.[2]

This intermediate blocks the top face, forcing the incoming nucleobase to attack from the bottom face ("Down").[2]

-

Outcome: Exclusive formation of the α-anomer (1,2-trans product).

-

Note: This is distinct from Vidarabine (Ara-A) synthesis which requires the β-anomer; synthesis of β-Ara-A typically requires non-participating groups (e.g., benzyl) or specific SN2 inversion strategies.[2] This bromide is ideal for synthesizing α-arabinonucleosides .[2]

Figure 2: Mechanism of Neighboring Group Participation (NGP) directing α-selectivity.[2]

Handling and Safety

-

Lachrymator: Glycosyl halides can be irritating to eyes and respiratory tracts.[2] Handle in a fume hood.

-

Hydrolysis: The C1-Br bond is extremely labile.[2] Exposure to atmospheric moisture converts the bromide back to the hemiacetal (reducing sugar) or hydrolyzes the esters over time.[2]

-

Storage: If storage is necessary, keep as a concentrated syrup in dry DCM/Toluene at -20°C.

References

-

PubChem. 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide (CID 11016828).[2] National Library of Medicine.[2] [Link][2]

-

Montgomery, J. A., et al. (1977).[2] 2-Substituted derivatives of 9-alpha-D-arabinofuranosyladenine... Journal of Medicinal Chemistry.[2][3] [Link]

-

Finch, P., Iskander, G. M., & Siriwardena, A. H. (1990).[2][4] Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their allyl glycosides.[2][4] Carbohydrate Research.[1][2] [Link]

Sources

A Technical Guide to 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl Bromide: Properties, Synthesis, and Applications in Glycochemistry

Abstract

2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide is a pivotal glycosyl donor in the field of synthetic carbohydrate chemistry. Its robust benzoyl protecting groups and the reactive anomeric bromide make it an indispensable building block for the stereoselective synthesis of arabinofuranosides. These motifs are central to the structure of numerous biologically active compounds, including nucleoside analogues with antiviral and anticancer properties. This guide provides an in-depth analysis of its physicochemical properties, outlines established synthesis protocols, explains the mechanistic rationale behind its application in glycosylation reactions, and presents a detailed experimental workflow for its use in research and development settings.

Physicochemical Profile and Structural Characterization

This compound is a crystalline solid that serves as a key intermediate in glycobiology research.[1] Its core structure consists of an arabinofuranose ring where the hydroxyl groups at positions 2, 3, and 5 are protected as benzoyl esters. The anomeric carbon (C-1) is functionalized with a bromide, rendering it an effective leaving group for glycosylation reactions.

Below is a summary of its key quantitative and identifying properties, primarily sourced from the PubChem database.[2]

| Property | Value | Source |

| Molecular Weight | 525.3 g/mol | [2] |

| Molecular Formula | C₂₆H₂₁BrO₇ | [2] |

| CAS Number | 4348-68-9 | [2][3] |

| IUPAC Name | [(2R,3R,4S,5R)-3,4-dibenzoyloxy-5-bromooxolan-2-yl]methyl benzoate | [2] |

| Appearance | White to off-white crystalline solid (typical) | Inferred |

| Hydrogen Bond Acceptors | 7 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

The Chemistry of a Premier Glycosyl Donor

The efficacy of this compound in complex syntheses is not accidental; it is a result of deliberate chemical design. Each component of the molecule serves a distinct and critical function.

2.1. Strategic Role of the Molecular Components

-

Arabinofuranose Core: The five-membered furanose ring is a structural motif found in many essential biomolecules, most notably nucleic acids and certain antibiotics. The ability to synthetically introduce this core is fundamental to drug discovery.

-

Benzoyl Protecting Groups: The choice of benzoyl (Bz) esters as protecting groups is strategic. They are robust enough to withstand a variety of reaction conditions, preventing unwanted side reactions at the hydroxyl positions.[4] Crucially, the benzoyl group at the C-2 position plays a vital role in stereochemical control during glycosylation through "neighboring group participation."[5][6] This mechanism temporarily shields one face of the molecule, directing the incoming nucleophile (the glycosyl acceptor) to the opposite face, thus ensuring high stereoselectivity.

-

Anomeric Bromide: The bromide at the anomeric center is an excellent leaving group. Its departure is readily promoted by a Lewis acid or a heavy metal salt (e.g., silver triflate), initiating the formation of a glycosidic bond. Glycosyl bromides are classic, highly reactive donors that have been foundational in the development of modern glycosylation chemistry.[7]

2.2. Synthesis Pathway: From D-Arabinose to Activated Donor

The synthesis of this compound is a well-established multi-step process starting from commercially available D-arabinose. The general workflow involves complete protection of the hydroxyl groups followed by the selective introduction of the anomeric bromide.

Caption: General synthesis workflow.

The initial step is a per-benzoylation, which protects all hydroxyl groups.[8] The resulting 1-O-benzoyl group (or more commonly, a 1-O-acetyl group if acetylation is performed first) is then displaced by a bromide. A common and effective method for this transformation is the treatment of the fully acylated sugar with a solution of hydrogen bromide (HBr) in acetic acid.[7][9][10] This reaction proceeds readily at low temperatures to yield the desired glycosyl bromide.

Core Applications in Drug Discovery and Development

The primary utility of this reagent lies in its application as a glycosyl donor for the synthesis of complex carbohydrates and nucleoside analogues, many of which are investigated for therapeutic potential.[11][12]

3.1. Stereoselective Glycosylation Reactions

The construction of the glycosidic bond is one of the most challenging transformations in organic chemistry. This compound is designed to overcome this challenge with high efficiency and stereocontrol.

The key to its success is the neighboring group participation of the C-2 benzoyl ester. Upon activation by a promoter, the anomeric bromide departs, and the carbonyl oxygen of the C-2 benzoyl group attacks the resulting oxocarbenium ion. This forms a cyclic dioxolanylium ion intermediate, which sterically blocks the alpha-face of the furanose ring. Consequently, the glycosyl acceptor can only attack from the beta-face, leading predominantly to the formation of the 1,2-trans-glycoside (a β-D-arabinofuranoside).

Sources

- 1. 2,3,5-Tri-O-benzoyl-α-D-arabinofuranosyl bromide | Elex Biotech LLC [elexbiotech.com]

- 2. This compound | C26H21BrO7 | CID 11016828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 4. chemimpex.com [chemimpex.com]

- 5. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. chemimpex.com [chemimpex.com]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Mechanism of Action of 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic construction of glycosidic bonds is a cornerstone of modern synthetic chemistry, with profound implications for drug discovery, materials science, and glycobiology. Among the arsenal of glycosyl donors, 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide stands out as a pivotal reagent, particularly in the synthesis of arabinofuranosides, which are key components of various biologically active molecules, including nucleoside analogues.[1][2] This guide provides a comprehensive exploration of the mechanism of action of this glycosyl donor, delving into the nuanced interplay of protecting groups, leaving group activation, and reaction conditions that govern the stereochemical outcome of glycosylation reactions. By synthesizing theoretical principles with practical, field-proven insights, this document aims to equip researchers with the knowledge to effectively harness the synthetic potential of this important building block.

The Architectural Logic of a Glycosyl Donor: Deconstructing this compound

The efficacy of this compound as a glycosyl donor is not accidental but rather a result of the deliberate chemical functionalities integrated into its structure. Each component—the arabinofuranosyl core, the benzoyl protecting groups, and the anomeric bromide—plays a distinct and crucial role in orchestrating the glycosylation event.

-

The Arabinofuranosyl Scaffold: This five-membered ring provides the foundational structure for the synthesis of arabinofuranosides. Its inherent conformational flexibility, compared to pyranoses, introduces unique stereochemical challenges and opportunities in glycosylation reactions.

-

The Benzoyl Protecting Groups: Located at the C2, C3, and C5 positions, the benzoyl groups serve a dual purpose. Primarily, they mask the hydroxyl groups, preventing unwanted side reactions. More critically, the C2-benzoyl group acts as a "participating" group, a feature that is central to the stereochemical control of the glycosylation reaction.[3] This participation, however, comes at the cost of reduced reactivity, classifying the benzoyl group as a "disarming" substituent. This deactivation stems from the electron-withdrawing nature of the acyl group, which destabilizes the developing positive charge at the anomeric center during the reaction.[4]

-

The Anomeric Bromide: The bromide at the anomeric (C1) position serves as a good leaving group, facilitating the nucleophilic substitution by the acceptor alcohol. Its departure is the initiating event of the glycosylation cascade. Glycosyl bromides are generally more reactive than the corresponding chlorides, making them valuable donors in many glycosylation strategies.[5]

The Core Mechanism: A Symphony of Participation and Activation

The glycosylation reaction using this compound is a classic example of a Koenigs-Knorr type reaction, wherein a glycosyl halide is activated by a promoter in the presence of a nucleophile (the glycosyl acceptor).[6] The stereochemical outcome of this reaction is predominantly governed by the phenomenon of neighboring group participation by the C2-benzoyl group.

The Dioxolenium Ion: The Key to Stereoselectivity

The generally accepted mechanism proceeds through the following key steps:

-

Activation: The reaction is initiated by a promoter, typically a Lewis acid or a heavy metal salt (e.g., silver triflate, silver carbonate), which coordinates to the anomeric bromide, facilitating its departure as a bromide anion.[6] This generates a highly reactive oxocarbenium ion intermediate.

-

Neighboring Group Participation: The lone pair of electrons on the carbonyl oxygen of the adjacent C2-benzoyl group attacks the electrophilic anomeric carbon. This intramolecular cyclization results in the formation of a bicyclic dioxolenium ion intermediate.[3] This intermediate is significantly more stable than the open-chain oxocarbenium ion.

-

Nucleophilic Attack: The glycosyl acceptor (an alcohol or another sugar) then attacks the anomeric carbon. Crucially, the bulky dioxolenium ring shields the alpha-face of the arabinofuranose ring. Consequently, the nucleophile can only approach from the beta-face, leading to an SN2-like displacement.

-

Product Formation: This backside attack results in the exclusive or predominant formation of the 1,2-trans-glycoside . In the case of the D-arabinofuranosyl donor, this corresponds to the β-anomer. The subsequent collapse of the intermediate and proton transfer yield the final glycosylated product.

The formation of this stable dioxolenium ion intermediate is the cornerstone of the stereochemical control, ensuring a high fidelity for the 1,2-trans product.

Caption: Mechanism of glycosylation with neighboring group participation.

Experimental Protocols and Considerations

The successful execution of a glycosylation reaction with this compound hinges on the careful control of experimental parameters.

Synthesis of this compound

A common precursor for the synthesis of the title compound is 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, which can be prepared from D-ribose.[7] The final step involves the conversion of the anomeric acetate to a bromide.

Step-by-Step Methodology:

-

Preparation of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose: This intermediate can be synthesized from D-ribose through a multi-step process involving methylation, benzoylation, and subsequent acetylation.[7]

-

Bromination at the Anomeric Center:

-

Dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in a suitable anhydrous solvent such as dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of hydrogen bromide in acetic acid (e.g., 33% HBr in AcOH).

-

Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with cold dichloromethane and wash sequentially with ice-cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product is often used immediately in the subsequent glycosylation step due to its potential instability.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,3,5-Tri-O-benzoyl-α-D-arabinofuranosyl bromide | Elex Biotech LLC [elexbiotech.com]

- 3. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]

- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

The Architect of the Anomeric Bond: Elucidating the Role of 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl Bromide in Modern Glycobiology

An In-Depth Technical Guide

Abstract: The intricate carbohydrate structures that adorn cell surfaces are central to a vast array of biological processes, from intercellular communication to pathogenesis. The chemical synthesis of these complex glycans is a formidable challenge, demanding precise control over the formation of stereospecific glycosidic linkages. This technical guide delves into the pivotal role of 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide, a cornerstone glycosyl donor in the field of glycobiology. We will explore its synthesis, mechanistic function, and critical application in constructing the β-arabinofuranoside linkages that are hallmarks of significant biological structures, particularly the cell wall of Mycobacterium tuberculosis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic tool to advance our understanding of glycobiology and develop novel therapeutics.

The Biological Imperative: D-Arabinofuranose in the Mycobacterial Cell Wall

Glycobiology is the study of the structure, synthesis, and biology of saccharides, and it provides critical insights into health and disease[1]. Within this field, the unique five-membered furanose form of the sugar arabinose, D-arabinofuranose (Araf), holds particular significance. It is a primary structural component of the cell wall of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis[2]. This cell wall is a complex, multi-layered macromolecular structure essential for the bacterium's survival, virulence, and resistance to many common antibiotics[2][3].

Two major glycoconjugates in this cell wall, arabinogalactan (AG) and lipoarabinomannan (LAM), are built upon extensive arabinan domains composed of D-arabinofuranose residues[3][4][5]. The arabinogalactan is covalently linked to the peptidoglycan layer and esterified with mycolic acids, forming an exceptionally robust outer barrier[4][6]. The biosynthesis of this arabinogalactan-peptidoglycan complex is a validated target for antitubercular drugs like ethambutol, which inhibits arabinofuranosyltransferases[4]. The ability to chemically synthesize defined fragments of these complex arabinans is therefore crucial for:

-

Developing diagnostic tools.

-

Understanding the specific roles of these structures in host-pathogen interactions.

-

Screening and designing new enzyme inhibitors as potential drug candidates.

The synthesis of these fragments hinges on the ability to form specific glycosidic linkages, particularly the β-(1→2), α-(1→3), and α-(1→5) linkages found in the arabinan domains[3][7]. This guide focuses on a key reagent that enables the stereospecific formation of the 1,2-trans-β-linkage.

The Workhorse Donor: this compound

This compound is a glycosyl donor, a reactive sugar derivative designed to transfer the arabinofuranose unit to a glycosyl acceptor (typically an alcohol) to form a glycosidic bond. Its structure is optimized for stability, reactivity, and, most importantly, stereocontrol.

-

Anomeric Bromide (C1): The bromine atom at the anomeric center (C1) serves as an excellent leaving group. Its departure is typically promoted by a halophilic Lewis acid, such as a silver or mercury salt, initiating the glycosylation reaction.

-

Benzoyl Protecting Groups (C2, C3, C5): The hydroxyl groups at positions 2, 3, and 5 are protected as benzoyl (Bz) esters. These bulky, electron-withdrawing groups prevent unwanted side reactions at these positions and enhance the stability of the donor. Crucially, the benzoyl group at the C2 position plays a decisive role in the stereochemical outcome of the glycosylation, a mechanism known as neighboring group participation[8][9][10].

Synthesis of the Glycosyl Donor

The preparation of this glycosyl bromide typically starts from the commercially available D-arabinose. A common route involves the full benzoylation of the sugar followed by the introduction of the anomeric bromide. While various methods exist, a classical approach involves treating the per-benzoylated sugar with a solution of hydrogen bromide (HBr) in a solvent like acetic acid or dichloromethane[11].

Protocol 1: Representative Synthesis of this compound

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety protocols.

-

Step 1: Per-benzoylation of D-Arabinose.

-

Suspend D-arabinose in a flask containing pyridine and cool to 0°C in an ice bath.

-

Slowly add benzoyl chloride dropwise to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with dichloromethane (DCM).

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1,2,3,5-tetra-O-benzoyl-D-arabinofuranose. Purify by recrystallization or column chromatography.

-

-

Step 2: Bromination at the Anomeric Center.

-

Dissolve the purified tetra-O-benzoyl intermediate in a minimal amount of anhydrous DCM.

-

Cool the solution to 0°C.

-

Add a saturated solution of HBr in acetic acid (typically 33 wt. %) dropwise.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Dilute the reaction mixture with cold DCM and pour it into ice-water.

-

Separate the organic layer, wash quickly with cold saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature. The resulting product is often used immediately in the subsequent glycosylation step due to its limited stability.

-

The Key to Specificity: Neighboring Group Participation

The primary reason for the widespread use of this compound is its ability to direct the formation of 1,2-trans-glycosidic bonds with high fidelity[12]. This control is achieved through a mechanism called neighboring group participation [9][10].

When the anomeric bromide is activated by a promoter (e.g., silver triflate, AgOTf), it departs, leading to the formation of a transient oxocarbenium ion. The carbonyl oxygen of the C2-benzoyl ester, being in close proximity, immediately attacks the electrophilic anomeric center. This intramolecular reaction forms a stable, bicyclic dioxolenium ion intermediate [8][10][13]. This intermediate effectively blocks the α-face (or syn-face) of the furanose ring.

Consequently, the incoming glycosyl acceptor can only approach from the opposite, unhindered β-face (or anti-face). This nucleophilic attack opens the dioxolenium ring and results exclusively in the formation of the thermodynamically stable 1,2-trans-glycoside, which in the case of a D-arabinofuranosyl donor, is the β-arabinofuranoside .

Caption: Mechanism of 1,2-trans-β-arabinofuranosylation.

Practical Application: Synthesizing a Disaccharide Fragment

To illustrate the utility of this donor, we will outline a general procedure for the synthesis of a disaccharide containing a β-arabinofuranoside linkage, a common motif in mycobacterial polysaccharides.

Table 1: Summary of a Typical Glycosylation Reaction

| Parameter | Description | Rationale |

| Glycosyl Donor | This compound | Provides high β-selectivity via neighboring group participation. |

| Glycosyl Acceptor | A suitably protected monosaccharide with a free hydroxyl group (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside) | The free -OH group acts as the nucleophile. Protecting groups on the acceptor prevent reaction at other sites. |

| Promoter | Silver trifluoromethanesulfonate (AgOTf) | Activates the anomeric bromide. The non-nucleophilic triflate anion does not interfere with the reaction. |

| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent that solubilizes reactants without participating in the reaction. |

| Additives | Acid scavenger (e.g., 2,4,6-trimethylpyridine or powdered 4 Å molecular sieves) | Neutralizes the HBr byproduct and removes trace water, preventing hydrolysis of the donor and intermediates. |

| Temperature | Typically -40°C to 0°C | Low temperature controls the reaction rate and minimizes side reactions like orthoester formation. |

Protocol 2: General Glycosylation Procedure

-

Preparation: Dry all glassware thoroughly in an oven. Add powdered 4 Å molecular sieves to a round-bottom flask and flame-dry under vacuum. Allow to cool under an inert atmosphere (Argon or Nitrogen).

-

Reactant Addition: Dissolve the glycosyl acceptor and the acid scavenger in anhydrous DCM and stir over the molecular sieves for 30 minutes at room temperature. Cool the mixture to the desired temperature (e.g., -40°C).

-

Donor Addition: In a separate flask, dissolve the freshly prepared this compound in anhydrous DCM. Add this solution dropwise to the acceptor mixture via cannula.

-

Initiation: Dissolve the promoter (AgOTf) in anhydrous toluene or add as a solid in portions, ensuring the reaction is shielded from light (wrap the flask in aluminum foil).

-

Reaction Monitoring: Stir the reaction at low temperature and monitor its progress using TLC, observing the consumption of the acceptor and the formation of a new, higher Rf product spot.

-

Quenching: Once the reaction is complete, quench by adding a few drops of pyridine or triethylamine to neutralize the promoter.

-

Workup: Filter the reaction mixture through a pad of Celite to remove molecular sieves and silver salts, washing with DCM. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the desired disaccharide product.

-

Characterization: Confirm the structure and stereochemistry of the product using NMR spectroscopy (¹H, ¹³C, COSY) and mass spectrometry (HRMS). The β-linkage is typically confirmed by the characteristic coupling constant (J₁,₂) of the anomeric proton.

Caption: Experimental workflow for a typical glycosylation reaction.

Conclusion

This compound stands as a testament to the power of strategic molecular design in synthetic chemistry. Its utility is not merely in its ability to act as a glycosyl donor, but in the exquisite stereochemical control it offers. Through the elegant and reliable mechanism of neighboring group participation, this reagent provides chemists with a robust method for constructing the challenging 1,2-trans-β-arabinofuranoside linkages. This capability is indispensable for assembling the complex arabinan structures of the mycobacterial cell wall, thereby fueling critical research in tuberculosis diagnostics, immunology, and the development of next-generation therapeutics. As glycobiology continues to unravel the complex roles of carbohydrates in life, the foundational tools of synthesis, such as the donor highlighted here, will remain essential for progress.

References

-

Elex Biotech LLC. 2,3,5-Tri-O-benzoyl-α-D-arabinofuranosyl bromide. Vertex AI Search. 1

-

Callam, C. S., et al. (2001). Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-D-arabinofuranoside in the Organic Laboratory. Journal of Chemical Education, 78(1), 73. 2

-

Misra, A. K., et al. (2021). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Molecules, 26(11), 3169.

-

Jensen, H. H., et al. (2020). Glycosyl Formates: Glycosylations with Neighboring-Group Participation. Molecules, 25(21), 5021.

-

Li, W., et al. (2019). B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor. Organic Letters, 21(15), 5949–5953.

-

Seidel, M., et al. (2017). Biosynthesis of mycobacterial arabinogalactan: identification of a novel α(1→3) arabinofuranosyltransferase. Glycobiology, 27(5), 454–464.

-

McNeil, M. R., et al. (2003). Biosynthesis of the arabinogalactan-peptidoglycan complex of Mycobacterium tuberculosis. Glycobiology, 13(5), 41R–51R.

-

Rösch, M., et al. (2022). Neighboring Group Participation of Benzoyl Protecting Groups in C3- and C6-Fluorinated Glucose. Angewandte Chemie International Edition, 61(23), e202202685.

-

Kononov, L. O., et al. (2020). Stereoselectivity of arabinofuranosylation with mono‐ and disaccharide glycosyl donors with various protective groups. Carbohydrate Research, 498, 108173.

-

Brennan, P. J. (2003). Biosynthesis of the arabinogalactan-peptidoglycan complex of Mycobacterium tuberculosis. Tuberculosis, 83(1-3), 91-97.

-

Wang, Y., et al. (2024). B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor. ACS Omega, 9(10), 12025–12034.

-

Das, A., & Mal, S. (2022). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journal of Organic Chemistry, 18, 1188-1215.

-

Al-Balas, Q., et al. (2017). Mycobacterial cell wall biosynthesis: a multifaceted antibiotic target. Parasitology, 144(13), 1699-1718.

-

McKay, M. J., et al. (2018). Neighboring Group Participation in Glycosylation Reactions by 2,6-Disubstituted 2-O-Benzoyl groups: A Mechanistic Investigation. Journal of Carbohydrate Chemistry, 37(2-3), 107-135.

-

Rösch, M., et al. (2022). Neighboring Group Participation of Benzoyl Protecting Groups in C3‐ and C6‐Fluorinated Glucose. Angewandte Chemie, 134(23), e202202685.

-

Singh, V., & Chibale, K. (2021). Arabinogalactan synthesis pathway in M. tuberculosis. ResearchGate.

Sources

- 1. 2,3,5-Tri-O-benzoyl-α-D-arabinofuranosyl bromide | Elex Biotech LLC [elexbiotech.com]

- 2. researchgate.net [researchgate.net]

- 3. Mycobacterial cell wall biosynthesis: a multifaceted antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of mycobacterial arabinogalactan: identification of a novel α(1→3) arabinofuranosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Neighboring Group Participation of Benzoyl Protecting Groups in C3- and C6-Fluorinated Glucose • Pagel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 9. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

introduction to glycosylation reactions with arabinofuranosyl bromide

A Mechanistic and Practical Handbook for Carbohydrate Chemists

Executive Summary

The synthesis of arabinofuranosides is a cornerstone challenge in carbohydrate chemistry, primarily driven by the biological significance of the mycobacterial cell wall.[1][2] Unlike the thermodynamically stable pyranosides, furanosides possess a flexible ring system that complicates stereochemical control.

This guide focuses on arabinofuranosyl bromide , a classic yet volatile glycosyl donor used in Koenigs-Knorr type reactions. While modern alternatives (thioglycosides, trichloroacetimidates) exist, the bromide donor remains a fundamental tool for understanding

Key Technical Takeaway: Success with arabinofuranosyl bromide relies on the "freshness" of the donor and the precise matching of promoter reactivity (silver/mercury salts) with the acceptor's nucleophilicity to control the 1,2-cis vs. 1,2-trans ratio.

The Donor Species: Arabinofuranosyl Bromide

Structural Instability

Arabinofuranosyl halides are significantly less stable than their pyranose counterparts. The furanose ring's flexibility allows for rapid conformational changes, making the anomeric bromide highly susceptible to hydrolysis or elimination (forming glycals) even under mild conditions.

-

Expert Insight: Never store arabinofuranosyl bromides. They must be generated in situ or used immediately after isolation.

-

Protecting Group Strategy:

-

Participating Groups (e.g., 2-O-Acyl): Direct the reaction toward 1,2-trans products (α-D-Araf) via an acyloxonium ion intermediate.

-

Non-Participating Groups (e.g., 2-O-Benzyl): Essential for accessing the biologically critical 1,2-cis (β-D-Araf) linkage, though they often result in anomeric mixtures without careful condition control.

-

Preparation Methods

The bromide is typically generated from a hemiacetal or a thioglycoside.

-

From Hemiacetals: Treatment with Vilsmeier reagent (

) or -

From Acetates: Treatment with

in acetic acid (classic, but harsh).

Mechanistic Pathways

The glycosylation mechanism is not binary.[3] It exists on a continuum between

The Pathways[4]

-

Path A (

- Weak Nucleophiles): The promoter abstracts the bromide, forming a discrete oxocarbenium ion. The nucleophile attacks from either face, often leading to poor stereoselectivity ( -

Path B (

-like - Strong Nucleophiles): The nucleophile attacks the activated donor-promoter complex directly, leading to inversion of configuration. -

Path C (Neighboring Group Participation): If a C2-ester is present, it stabilizes the cation, blocking the cis face and forcing trans attack.

Visualization: Reaction Mechanism

Figure 1: Mechanistic divergence in arabinofuranosylation. The path depends on protecting groups (C2) and solvent polarity.

Experimental Protocol: Koenigs-Knorr Coupling

Objective: Synthesis of a disaccharide using 2,3,5-tri-O-benzyl-D-arabinofuranosyl bromide.

Materials & Reagents

| Component | Role | Specification |

| Donor Precursor | Substrate | 2,3,5-Tri-O-benzyl-D-arabinofuranose (Hemiacetal) |

| Activator | Bromination | Vilsmeier Reagent ( |

| Promoter | Ag-Source | Silver Triflate (AgOTf) or Silver Carbonate ( |

| Scavenger | Acid Control | Sym-collidine or Tetramethylurea (buffers TfOH) |

| Desiccant | Water Removal | Activated 4Å Molecular Sieves (Powdered) |

| Solvent | Medium | Dichloromethane (DCM) or Toluene (anhydrous) |

Step-by-Step Methodology

Note: All glassware must be flame-dried under Argon.

-

Donor Generation (Immediate Use):

-

Dissolve the hemiacetal (1.0 eq) in anhydrous DCM.

-

Add

(1.2 eq) and -

Stir for 30–60 mins. Monitor by TLC (hexane/EtOAc). The bromide moves faster than the hemiacetal.

-

Critical: Do not perform aqueous workup. Concentrate rapidly under reduced pressure (keep bath <30°C) and re-dissolve in the reaction solvent (DCM).

-

-

Coupling Reaction:

-

In a separate flask, dissolve the Acceptor (alcohol, 0.8 eq relative to donor) in DCM.

-

Add powdered 4Å Molecular Sieves (100 wt% of substrate) and stir for 30 mins to ensure total dryness.

-

Add the Promoter (AgOTf, 1.5 eq) and Acid Scavenger (Sym-collidine, 1.5 eq). Protect from light (foil).

-

Cool the mixture to -40°C or -78°C (lower temperature favors kinetic control/

-selectivity). -

Cannulate the freshly prepared Donor solution dropwise into the Acceptor/Promoter mixture.

-

-

Monitoring & Quenching:

-

Allow to warm slowly to -10°C over 2–4 hours.

-

Monitor via TLC.

-

Quench: Add saturated aqueous

. Filter through Celite to remove silver salts. -

Workup: Extract with DCM, wash with brine, dry over

, and concentrate.

-

-

Purification:

-

Flash chromatography on silica gel.

-

Validation: Verify anomeric configuration using

-NMR (C1 chemical shift) or coupled HSQC (

-

Workflow Visualization

Figure 2: Operational workflow for handling unstable arabinofuranosyl bromides.

Stereochemical Control: The 1,2-cis Challenge

In the context of D-arabinose, the 1,2-cis linkage corresponds to the

-

Anomeric Effect: Favors the

-anomer (1,2-trans).[3] -

Steric Repulsion: The C2 substituent hinders attack from the

-face.

Strategies for -Selectivity (1,2-cis)

To synthesize the

-

Non-Participating Groups: Use Benzyl (Bn) ethers at C2.

-

Solvent Effect: Use nitriles (Acetonitrile) to form an

-nitrilium ion intermediate, which blocks the -

Low Concentration: High dilution favors intramolecular ion-pairing that can sometimes enhance

-selectivity via

Applications: Mycobacterial Cell Wall

The primary driver for mastering this reaction is the synthesis of Lipoarabinomannan (LAM) and Arabinogalactan (AG) found in Mycobacterium tuberculosis.[2][4][5]

-

Structure: The arabinan domain consists of linear

-(1$\to$5) chains with branched -

Drug Targets: Ethambutol targets the arabinosyltransferases (EmbA/B/C) responsible for polymerizing these donors. Synthetic analogs made via the bromide method are used to map the acceptor specificity of these enzymes.

References

-

Imamura, A., & Lowary, T. L. (2010).[6] Beta-selective arabinofuranosylation using a 2,3-O-xylylene-protected donor.[6] Organic Letters, 12(16), 3686-3689.[6] [Link]

-

Yin, H., & Lowary, T. L. (2001). Stereoselective Synthesis of 1,2-cis-Furanosides. Tetrahedron Letters, 42(34), 5829-5832. [Link]

-

Alderwick, L. J., et al. (2007). The Mycobacterial Cell Wall—Peptidoglycan and Arabinogalactan.[2][7] Cold Spring Harbor Perspectives in Medicine. [Link]

-

Garegg, P. J. (1997).[8] Thioglycosides as glycosyl donors in oligosaccharide synthesis.[1][4][8] Advances in Carbohydrate Chemistry and Biochemistry, 52, 179-205.[8] (Foundational text for donor comparison). [Link]

-

Crich, D. (2010).[6] Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research, 43(8), 1144–1153. [Link]

Sources

- 1. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of docosasaccharide arabinan motif of mycobacterial cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beta-selective arabinofuranosylation using a 2,3-O-xylylene-protected donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mycobacterial cell wall biosynthesis: a multifaceted antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

synthesis of beta-arabinofuranosides using benzoylated bromide donors

Application Note: High-Fidelity Synthesis of -D-Arabinofuranosides Utilizing Benzoylated Bromide Donors

Part 1: Executive Summary & Mechanistic Rationale

The "Forbidden" Transformation

The synthesis of

Why use Benzoylated Donors?

Despite the difficulty in forming

-

Crystallinity: Benzoates often yield crystalline intermediates, simplifying purification compared to benzyl ethers.

-

Global Deprotection: Benzoates are easily removed under mild basic conditions (Zemplén), unlike benzyl groups which require hydrogenolysis (incompatible with alkenes/alkynes).

-

Stability: The electron-withdrawing nature of benzoates stabilizes the furanose ring against acid-catalyzed hydrolysis during donor handling.

The Solution: Heterogeneous Inversion

To access the

The mechanism relies on the inversion of the

Mechanistic Pathway Visualization

Figure 1: Mechanistic divergence between standard NGP (Path A) and Heterogeneous Inversion (Path B).

Part 2: Critical Reagents & Preparation

The Donor: 2,3,5-Tri-O-benzoyl- -D-arabinofuranosyl Bromide

Note: This donor is unstable and cannot be stored for long periods. It must be prepared fresh from the corresponding methyl glycoside or benzoate.

Preparation Protocol:

-

Starting Material: Methyl 2,3,5-tri-O-benzoyl-

-D-arabinofuranoside (commercially available or synthesized from D-arabinose).[1] -

Reagent: 33% HBr in Acetic Acid (anhydrous).

-

Procedure: Dissolve starting material in minimal DCM. Add HBr/AcOH (5 equiv) at 0°C. Stir for 2-4 hours.

-

Workup: Dilute with DCM, wash with ice-cold water (x2) and cold saturated NaHCO

(until neutral). Dry over MgSO -

Isolation: Concentrate in vacuo at <30°C. Co-evaporate with dry toluene (x3) to remove traces of acid. Use immediately.

The Promoter: Silver Aluminosilicate (Ag-Silicate)

Commercially available Ag-Silicate often varies in activity. For high-fidelity

Preparation Protocol (Paulsen Method):

-

Dissolve sodium silicate (neutral water glass) and aluminum nitrate in water.

-

Precipitate with silver nitrate solution (slow addition).

-

Filter the yellow precipitate.

-

Critical Step: Wash extensively with water, then methanol, then acetone.

-

Activation: Dry at 100°C under high vacuum (<0.1 mbar) for 12 hours prior to use. Store in a desiccator in the dark.

Part 3: Step-by-Step Synthesis Protocol

Workflow Diagram

Figure 2: Operational workflow for moisture-sensitive silver silicate glycosylation.

Detailed Methodology

Reagents:

-

Donor: 2,3,5-Tri-O-benzoyl-

-D-arabinofuranosyl bromide (1.5 equiv). -

Acceptor: Alcohol (1.0 equiv).

-

Promoter: Ag-Silicate (1.0 - 2.0 g per mmol of donor) OR Ag

CO -

Solvent: Anhydrous Dichloromethane (DCM). Note: Do not use Acetonitrile (favors

). -

Additive: 4Å Molecular Sieves (powdered, flame-dried).

Procedure:

-

Pre-drying: Place the Acceptor and activated Molecular Sieves in a flame-dried round-bottom flask under Argon. Add anhydrous DCM.

-

Promoter Addition: Add the activated Ag-Silicate (or Ag

CO -

Cooling: Cool the mixture to -20°C . Rationale: Lower temperatures suppress the unimolecular ionization (SN1) pathway that leads to the acyloxonium ion.

-

Donor Addition: Dissolve the fresh Donor in minimal anhydrous DCM. Add dropwise to the reaction mixture over 10 minutes.

-

Reaction: Allow the reaction to warm slowly to 0°C or RT over 4-16 hours. Wrap the flask in aluminum foil to protect the silver salts from light.

-

Monitoring: Monitor by TLC (Hexane/EtOAc). The bromide (

) should disappear. Look for the formation of the product ( -

Quenching: Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with DCM.

-

Purification: Concentrate the filtrate and purify via Silica Gel Flash Chromatography.

Part 4: Data Analysis & Expected Outcomes

The choice of promoter dramatically shifts the stereochemical outcome. Below is a comparative summary based on typical acceptor systems (e.g., primary alcohols).

| Parameter | Homogeneous (AgOTf) | Heterogeneous (Ag-Silicate) |

| Mechanism | ||

| Intermediate | Acyloxonium Ion | Adsorbed Halide |

| Major Product | ||

| Typical | 10:1 to 20:1 | 1:2 to 1:10 |

| Yield | High (>80%) | Moderate (50-70%) |

| Side Reactions | Orthoester formation | Hydrolysis (if wet) |

Key Interpretation:

-

If you observe high

-selectivity, your silver source may be too soluble or the solvent too polar, allowing the acyloxonium to form. -

If you observe hydrolysis (1-OH), the molecular sieves were insufficient. The

-pathway is extremely sensitive to water because the

Part 5: Troubleshooting & Optimization

Orthoester Formation

Symptom: A product with similar

Low -Selectivity

Symptom:

-

Temperature: Lower the addition temperature to -40°C.

-

Concentration: Dilute the reaction. High concentration favors inter-molecular aggregation which can disrupt the surface catalysis.

-

Donor: Ensure the bromide is

. If the bromide anomerizes to

Alternative Strategy (The "Lowary" Approach)

If the Ag-Silicate method fails to provide sufficient

-

Use 2,3-anhydro donors (ring opening yields

).[5] -

Use Intramolecular Aglycone Delivery (IAD) if the acceptor allows tethering.

However, for strictly benzoylated systems, the Ag-Silicate/DCM protocol remains the gold standard.

References

-

Lowary, T. L., et al. (2006). Practical Approach for the Stereoselective Introduction of

-Arabinofuranosides. Journal of the American Chemical Society.[6] Link -

Paulsen, H., & Lockhoff, O. (1981). Stereoselective Synthesis of

-Glycosides using Silver Silicate. Chemische Berichte. Link -

Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction.[6][7][8][9][10] Accounts of Chemical Research.[11] Link

-

Ito, Y., & Ogawa, T. (1997). Intramolecular Aglycon Delivery.[6] Angewandte Chemie International Edition. Link

-

Podvalnyy, N. M., et al. (2011).[4] Synthesis of

-D-arabinofuranose 1,2,5-orthobenzoates. Carbohydrate Research.[2] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. On the Use of 3,5-Di-O-benzylidene and 3,5-Di-O-(di-tert-butylsilylene)-2-O-benzylarabinothiofuranosides and their Sulfoxides as Glycosyl Donors for the Synthesis of β-Arabinofuranosides: Importance of the Activation Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neighboring Group Participation | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Glycosyl Formates: Glycosylations with Neighboring-Group Participation | MDPI [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Revisiting secondary interactions in neighboring group participation, exemplified by reactivity changes of iminylium intermediates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Guide to the Deprotection of Benzoyl Groups in Oligosaccharide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Benzoyl Groups and the Necessity for Their Efficient Removal

In the intricate field of oligosaccharide synthesis, the strategic use of protecting groups is paramount to achieving regioselective and stereoselective glycosylations. Among the arsenal of available protecting groups, the benzoyl (Bz) group holds a prominent position due to its robustness under a wide range of reaction conditions, particularly those involving acidic promoters for glycosidic bond formation. Its electron-withdrawing nature also contributes to the "disarming" effect, influencing the reactivity of glycosyl donors and enabling strategic sequential glycosylation strategies.[1]

However, the very stability that makes the benzoyl group a reliable protector during synthesis necessitates a carefully chosen and optimized deprotection strategy at the appropriate stage. The ultimate goal of any oligosaccharide synthesis is the target molecule in its unprotected, biologically active form. Therefore, the efficient and clean removal of all protecting groups, including the benzoyl esters, is a critical final step that significantly impacts the overall success and yield of the synthetic route.

This comprehensive guide provides an in-depth exploration of the deprotection of benzoyl groups in oligosaccharide synthesis. We will delve into the mechanistic underpinnings of the most common deprotection methods, offer detailed, field-proven protocols, and discuss alternative strategies for specialized applications. This document is designed to equip researchers with the knowledge and practical guidance to confidently and effectively deprotect complex benzoylated oligosaccharides.

The Zemplén Transesterification: The Workhorse of Benzoyl Deprotection

The most widely employed method for the removal of benzoyl groups from carbohydrates is the Zemplén transesterification.[2] This robust and generally high-yielding reaction utilizes a catalytic amount of sodium methoxide in methanol to effect the cleavage of the benzoate esters.

Understanding the Mechanism: A Base-Catalyzed Transesterification

The Zemplén deprotection proceeds via a base-catalyzed transesterification mechanism.[3][4] The methoxide ion (MeO⁻), a strong nucleophile, attacks the carbonyl carbon of the benzoyl ester. This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the expulsion of the carbohydrate alkoxide and the formation of methyl benzoate. The carbohydrate alkoxide is then protonated by the methanol solvent, regenerating the free hydroxyl group and the methoxide catalyst.

It is noteworthy that recent studies have suggested a more nuanced mechanism involving hydrogen-bond complexes, which may explain why hydroxide ions in methanol can also effectively catalyze the reaction, challenging the traditional understanding that has persisted for decades.[5][6][7]

Caption: Simplified mechanism of Zemplén transesterification.

Experimental Protocol: Zemplén Deprotection of a Benzoylated Oligosaccharide

This protocol provides a general procedure for the deprotection of benzoyl groups from an oligosaccharide using sodium methoxide in methanol.

Materials:

-

Benzoyl-protected oligosaccharide

-

Anhydrous methanol (MeOH)

-

Sodium methoxide (solid or as a solution in methanol, e.g., 25 wt%)

-

Amberlite® IR120 H⁺ resin (or other acidic resin) for neutralization

-

Thin-layer chromatography (TLC) plates and appropriate solvent system for monitoring

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolution: Dissolve the benzoyl-protected oligosaccharide in anhydrous methanol (typically 5-10 mL per 100 mg of substrate) in a round-bottom flask equipped with a magnetic stir bar.

-

Initiation: While stirring at room temperature, add a catalytic amount of sodium methoxide. A common starting point is 0.1 equivalents relative to the number of benzoyl groups. If using a solution, add it dropwise. For sensitive substrates, the reaction can be initiated at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. The deprotected product will have a significantly lower Rf value than the starting material due to its increased polarity. The reaction is typically complete within 1-4 hours at room temperature.[8]

-

Neutralization: Once the reaction is complete (disappearance of the starting material by TLC), add Amberlite® IR120 H⁺ resin portion-wise until the pH of the solution becomes neutral (check with pH paper). Stir for an additional 15-30 minutes to ensure complete neutralization.

-

Work-up: Filter the reaction mixture to remove the resin, and wash the resin with a small amount of methanol. Combine the filtrate and washings.

-

Isolation: Concentrate the combined filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or other appropriate techniques to afford the deprotected oligosaccharide.

Caption: General workflow for Zemplén deprotection.

Alternative Deprotection Strategies

While the Zemplén transesterification is highly effective, certain substrates or synthetic schemes may necessitate alternative deprotection methods.

Ammonolysis: A Milder Approach

Treatment with ammonia in methanol (methanolic ammonia) is a milder alternative for the removal of benzoyl groups.[8] This method is particularly useful when the oligosaccharide contains base-sensitive functionalities that might be compromised under the stronger basic conditions of the Zemplén deprotection. The reaction typically requires longer reaction times (12-24 hours) at room temperature.[8] For faster deprotection, concentrated aqueous ammonia can be used at elevated temperatures (e.g., 55 °C), which is a common practice in oligonucleotide synthesis.[8]

Other Base-Catalyzed Methods

Other bases can also be employed for benzoyl group removal, including:

-

Potassium Carbonate in Methanol: A milder base that can be effective for some substrates.

-

Guanidine/Guanidinium Nitrate Buffer: This system has been used for the deprotection of acyl groups in the synthesis of glycopeptides.

The choice of the deprotection agent should always be guided by the specific structure of the oligosaccharide and the presence of other protecting groups.

Orthogonality and Strategic Considerations

A key aspect of complex oligosaccharide synthesis is the concept of orthogonality, where one type of protecting group can be selectively removed in the presence of others.[9] The benzoyl group is considered a "permanent" or late-stage deprotection group, meaning it is typically removed towards the end of the synthesis.[10][11]

Compatibility with Common Protecting Groups:

-

Benzyl (Bn) ethers: Benzoyl groups are stable to the conditions used for the removal of benzyl ethers (catalytic hydrogenation).[12][13]

-

Silyl ethers (e.g., TBDMS, TIPS): Benzoyl groups are generally stable to the acidic or fluoride-based conditions used to cleave silyl ethers.

-

Acetals (e.g., benzylidene, isopropylidene): Benzoyl groups are stable to the acidic conditions typically used for the removal of acetals.[12]

-

Fmoc (9-fluorenylmethyloxycarbonyl): The benzoyl group is stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group.

This orthogonality allows for a high degree of flexibility in synthetic planning, enabling the selective deprotection of other hydroxyl groups for further glycosylation or functionalization while the benzoyl groups remain intact.

Challenges and Troubleshooting

Despite its reliability, the deprotection of benzoyl groups can present challenges, particularly with complex and sterically hindered oligosaccharides.

-

Incomplete Deprotection: In some cases, steric hindrance can lead to incomplete removal of benzoyl groups. This can often be addressed by increasing the reaction time, temperature, or the amount of catalyst.

-

Acyl Migration: Under basic conditions, there is a possibility of acyl migration, where a benzoyl group moves from one hydroxyl group to another, particularly between adjacent cis-hydroxyls. This can be minimized by using milder conditions and carefully monitoring the reaction.

-

Epimerization: In rare cases, epimerization at a carbon center adjacent to a newly deprotected hydroxyl group can occur under strongly basic conditions.

-

Solubility Issues: As the polar hydroxyl groups are revealed during deprotection, the solubility of the oligosaccharide in organic solvents may decrease, potentially leading to precipitation and incomplete reaction. Using a co-solvent such as dichloromethane or tetrahydrofuran can sometimes mitigate this issue.

Data Presentation: Comparison of Common Deprotection Methods

| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Typical Yield | Key Considerations |

| Zemplén Transesterification | Catalytic NaOMe in MeOH, room temperature | 1-4 hours[8] | >95%[8] | Highly efficient and rapid. May not be suitable for extremely base-labile substrates. |

| Methanolic Ammonia | Saturated NH₃ in MeOH, room temperature | 12-24 hours[8] | >90%[8] | Milder conditions, suitable for base-sensitive substrates. |

| Aqueous Ammonia | Concentrated NH₄OH, 55 °C | 2-8 hours[8] | >90%[8] | Faster than methanolic ammonia but requires elevated temperatures. |

Conclusion

The deprotection of benzoyl groups is a critical transformation in the synthesis of oligosaccharides. The Zemplén transesterification remains the method of choice for its efficiency and reliability. However, a thorough understanding of the reaction mechanism, potential side reactions, and the availability of alternative methods is essential for any researcher in this field. By carefully selecting the deprotection strategy based on the specific substrate and the overall synthetic plan, scientists can successfully navigate this crucial step and achieve their target oligosaccharides in high yield and purity, paving the way for further biological and medicinal investigations.

References

- Ren, B., Wang, M., Liu, J., Ge, J., Zhang, X., & Dong, H. (2015). Zemplén transesterification: a name reaction that has misled us for 90 years. Green Chemistry, 17(3), 1390-1394.

- D'hanis, J., & Oscarson, S. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry, 17(17), 4236-4250.

- BenchChem. (2025). Application Notes and Protocols: Deprotection of Benzoyl Group from Adenosine.

- Dhara, D., & Sarbajna, A. (2020). Advances in Protecting Groups for Oligosaccharide Synthesis. Chemistry–An Asian Journal, 15(4), 447-461.

- Wang, T., & Seeberger, P. H. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews, 52(21), 7435-7469.

- Ren, B., Wang, M., Liu, J., Ge, J., Zhang, X., & Dong, H. (2015). Zemplén transesterification: a name reaction that has misled us for 90 years. Green Chemistry, 17(3), 1390-1394.

- Ren, B., Wang, M., Liu, J., Ge, J., Zhang, X., & Dong, H. (2015). Zemplén Transesterification: A Name Reaction Having Been Misleading Us for 90 Years. Semantic Scholar.

- van der Vorm, S., Hansen, T., van Hengst, J. M. A., Overkleeft, H. S., van der Marel, G. A., & Codée, J. D. C. (2018). Novel protecting group strategies in the synthesis of oligosaccharides.

- Polyakova, S. M., Nizovtsev, A. V., Kunetskiy, R. A., & Bovin, N. V. (2015). New protecting groups in the synthesis of oligosaccharides. Russian Chemical Bulletin, 64(5), 973-989.

- Mandal, P. K., & Misra, A. K. (2012). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 8, 1533-1538.

- ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar?

- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.

- Zhu, X., & Schmidt, R. R. (2009). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Journal of the American Chemical Society, 131(30), 10549-10557.

- Lee, S., & Lee, Y. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry–A European Journal, e202501387.

- ResearchGate. (2025). Orthogonal protecting group strategies in carbohydrate chemistry.

- ResearchGate. (2017). What is an easy method for the deprotection of Benzoyl group?

- van der Vorm, S., Hansen, T., van Hengst, J. M. A., Overkleeft, H. S., van der Marel, G. A., & Codée, J. D. C. (2018). 1 Protecting Group Strategies in Carbohydrate Chemistry.

- Chen, Y.-J., & Chen, Y.-C. (2018). Scheme 1 Zemplen deprotection of 4-O-benzyl-2,3,6-tri-O-benzoyl...

- D'hanis, J., & Oscarson, S. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry, 17(17), 4236-4250.

- Eldrup, A. B., & Allerson, C. V. (2011). Process for the production of 2'-branched nucleosides.

- GlycoPOD. (2021). De-O-acetylation using sodium methoxide.

- Wikipedia. (n.d.). Transesterification.

- Ashenhurst, J. (2022).

- ResearchGate. (n.d.). Common protection–deprotection strategies in carbohydrate synthesis.

- Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Current Organic Synthesis, 6(2), 155-183.

- Allen, C. F. H., Abell, R. D., & Normington, J. B. (1932). Dibenzoylmethane. Organic Syntheses, 12, 22.

- Imperial College London. (n.d.). Synthesis of structurally-defined polymeric glycosylated phosphoprenols as potential lipopolysaccharide biosynthetic probes.

- van der Vorm, S., Hansen, T., van Hengst, J. M. A., Overkleeft, H. S., van der Marel, G. A., & Codée, J. D. C. (2018). Novel protecting group strategies in the synthesis of oligosaccharides.

- Arbeloa, F. L., Arbeloa, T., Arbeloa, I. L., & Frutos, L. M. (2001). Absolute Rate Constants for the Reaction of Benzil and 2,2′-Furil Triplet with Substituted Phenols in the Ionic Liquid 1-Butyl-3-methylimidazolium Hexafluorophosphate: A Nanosecond Laser Flash Photolysis Study. Molecules, 6(12), 973-984.

- Girisuta, B., Janssen, L. P., & Heeres, H. J. (2012). Kinetics and reaction engineering of levulinic acid production from aqueous glucose solutions. ChemSusChem, 5(6), 1047-1058.

- Lillington, S. P., et al. (2020). Degradation Kinetics of Lignocellulolytic Enzymes in a Biogas Reactor Using Quantitative Mass Spectrometry. International Journal of Molecular Sciences, 21(21), 8196.

- Arbeloa, F. L., Arbeloa, T., Arbeloa, I. L., & Frutos, L. M. (2001). Absolute Rate Constants for the Reaction of Benzil and 2,2′-Furil Triplet with Substituted Phenols in the Ionic Liquid 1-Butyl-3-methylimidazolium Hexafluorophosphate: A Nanosecond Laser Flash Photolysis Study.

Sources

- 1. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]

- 2. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Transesterification - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Zemplén transesterification: a name reaction that has misled us for 90 years - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

conditions for removing benzoyl protecting groups from sugars

Application Note: Strategic Deprotection of Benzoyl (Bz) Esters in Carbohydrate Synthesis

Part 1: Introduction & Strategic Context

In carbohydrate chemistry, the benzoyl (Bz) group is a "disarming," electron-withdrawing ester used to protect hydroxyl groups. Unlike the robust benzyl ether (Bn), the benzoyl ester is chemically active. It is frequently selected for two strategic reasons:

-

Stereoelectronic Control: The Bz group at the C-2 position directs glycosylation toward 1,2-trans linkages (e.g.,

-glucosides) via Neighboring Group Participation (NGP), forming a transient acyloxonium ion intermediate. -

Orthogonality: It is stable to acidic conditions used to cleave acetals (e.g., benzylidene) and silyl ethers, yet labile to base.

However, removing Bz groups requires precision. Incomplete deprotection or "acyl migration" (where the ester moves to a neighboring free hydroxyl) are common pitfalls. This guide details the Zemplén Transesterification (the industry gold standard) and alternative hydrolytic methods, providing a self-validating workflow for high-purity isolation.

Part 2: Mechanism of Action[1]

The primary method for Bz removal is nucleophilic acyl substitution . Unlike aqueous hydrolysis (saponification), the Zemplén method uses an alkoxide to transfer the acyl group from the sugar to the solvent (methanol), producing methyl benzoate as a byproduct.

Key Advantage: The reaction is catalytic. The alkoxide initiator is regenerated, allowing for mild conditions that preserve acid-sensitive glycosidic bonds.

Part 3: Experimental Protocols

Method A: Zemplén Transesterification (Standard Protocol)

Best for: General deprotection of oligosaccharides containing acid-sensitive glycosidic linkages.

Reagents:

-

Anhydrous Methanol (MeOH)

-

Sodium Methoxide (NaOMe) solution (0.5 M or freshly prepared)

-

Amberlite IR-120 (H+) ion-exchange resin (or Dowex 50WX8)

Protocol:

-

Preparation: Dissolve the benzoylated sugar (1.0 equiv) in anhydrous MeOH (0.1 M concentration).

-

Note: If solubility is poor, add minimal dry THF or CH₂Cl₂ (DCM) as a co-solvent. The ratio of MeOH:Co-solvent should remain >4:1 to drive the equilibrium.

-

-

Initiation: Add NaOMe solution to reach a final pH of 8–9 (approx. 0.1–0.2 equiv).

-

Validation: Spot on wet pH paper. It should turn distinct green/blue. Do not exceed pH 10 to avoid degradation (peeling reactions).

-

-

Incubation: Stir at Room Temperature (RT) for 1–12 hours.

-

Monitoring: Monitor by TLC. The product will be significantly more polar (lower R_f). Methyl benzoate (byproduct) runs near the solvent front.

-

-

Quenching (Critical): Add pre-washed Amberlite IR-120 (H+) resin directly to the reaction flask until pH is neutral (pH 7).

-

Why Resin? Using aqueous acid (HCl) introduces water and salts, making isolation of polar sugars difficult. Resin allows for simple filtration.

-

-

Isolation: Filter off the resin. Rinse with MeOH.[1][2] Concentrate the filtrate in vacuo.

-

Purification: The residue contains the sugar and methyl benzoate. Wash the solid with Et₂O or Hexanes (to remove methyl benzoate) or perform column chromatography.

Method B: Hydrolytic Cleavage (Saponification)

Best for: Substrates resistant to Zemplén or when converting methyl esters to carboxylic acids simultaneously.

Reagents:

-

THF and MeOH (1:1)

-

Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

-

Water

Protocol:

-

Dissolve substrate in THF/MeOH/H₂O (2:2:1).

-

Add LiOH (1.5 equiv per Benzoyl group).

-

Stir at RT or mild heat (40°C) if sterically hindered.

-

Workup: Acidify carefully with 1M HCl, extract with EtOAc (if product is organic soluble) or concentrate and desalt (if water soluble).

Part 4: Comparative Analysis & Decision Matrix

Table 1: Comparison of Benzoyl Deprotection Methods

| Feature | Zemplén (NaOMe/MeOH) | Saponification (NaOH/H₂O) | Aminolysis (NH₃/MeOH) |

| Mechanism | Transesterification | Hydrolysis | Amide Formation |

| pH Conditions | Mildly Basic (pH 8-9) | Strongly Basic (pH 12-14) | Basic |

| Byproduct | Methyl Benzoate (Volatile/Organic soluble) | Benzoic Acid salt (Water soluble) | Benzamide (Solid, hard to remove) |

| Speed | Fast (mins to hours) | Moderate | Slow (days) |

| Risk | Low (if anhydrous) | High (Migration, Elimination) | Low |

| Selectivity | Cleaves all esters (Ac, Bz, Piv*) | Cleaves all esters | Can be selective for Ac over Bz |

*Pivaloyl (Piv) groups are significantly slower to cleave than Bz.

Figure 2: Strategic Decision Tree

Part 5: Troubleshooting & Optimization

Acyl Migration

Symptom: NMR shows a mixture of regioisomers (e.g., 4-OH product mixed with 3-OH product). Cause: Under basic conditions, a free hydroxyl group can attack a neighboring ester via a cyclic orthoester intermediate, causing the group to "walk" down the chain. Solution:

-

Lower the temperature (0°C).

-

Reduce the pH (use less NaOMe).

-

Switch to Aminolysis (Method C), which is milder, though slower.

Incomplete Reaction

Symptom: Starting material remains after 12 hours. Cause: Steric hindrance (common at C-4 of galactose or axial positions). Solution:

-

Increase temperature to 40–50°C (monitor carefully).

-

Switch to K₂CO₃ in MeOH . Potassium carbonate provides a heterogeneous surface that can sometimes drive difficult transesterifications more effectively than homogeneous alkoxides.

"Peeling" (Beta-Elimination)

Symptom: Degradation of the reducing end sugar. Cause: High pH causes elimination of the substituent at C-3 if the anomeric position is free or has a good leaving group. Solution: Ensure the anomeric position is protected as a glycoside before deprotection. If reducing sugar is required, use enzymatic hydrolysis (Lipases).

Part 6: References

-

Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for stability data).

-

Zemplén, G. (1927). Abbau der reduzierenden Biosen. Berichte der deutschen chemischen Gesellschaft. (The original description of the transesterification method).

-

Abronina, P. I., et al. (2024). Mild and General Protocol for Selective Deacetylation of Acetyl/Benzoyl-Protected Carbohydrates. Journal of Organic Chemistry. (Discusses selectivity issues).

-

Cui, Y., et al. (2019).[3] Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry. (Review of regioselective strategies).

-

Common Organic Chemistry. Benzoyl Protection. (Database of standard conditions).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing β-Arabinofuranoside Formation

Welcome to the technical support center for β-arabinofuranoside synthesis. The stereoselective formation of the β-arabinofuranosidic linkage is a significant challenge in carbohydrate chemistry, often complicated by the formation of the thermodynamically more stable α-anomer. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complexities and achieve high yields and selectivity in your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of β-arabinofuranosides. Each answer is designed to explain the underlying chemical principles and provide actionable solutions.

Q1: My reaction is resulting in very low or no yield of the desired glycoside. What are the primary causes?

A1: Low glycosylation yields can be traced back to several factors, ranging from reagent stability to suboptimal reaction conditions. A systematic diagnosis is crucial.[1]

-